2-(4-bromophenyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)-2H-tetrazole-5-carboxamide
Description
This compound features a 2H-tetrazole ring substituted at position 5 with a carboxamide group linked to a 3-(2-oxopyrrolidin-1-yl)propyl chain. The tetrazole is further substituted at position 2 with a 4-bromophenyl group. Its molecular formula is C₁₅H₁₆BrN₅O₂, with a molecular weight of 402.23 g/mol.
Properties
IUPAC Name |
2-(4-bromophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]tetrazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN6O2/c16-11-4-6-12(7-5-11)22-19-14(18-20-22)15(24)17-8-2-10-21-9-1-3-13(21)23/h4-7H,1-3,8-10H2,(H,17,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXISXHMSBNWROS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)-2H-tetrazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the bromophenyl derivative, followed by the introduction of the pyrrolidinone group through a series of nucleophilic substitution reactions. The final step involves the formation of the tetrazole ring, which is achieved through cyclization reactions under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)-2H-tetrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Antimicrobial Activity
Tetrazole compounds are known for their antimicrobial properties. Research has shown that derivatives of tetrazoles exhibit significant antibacterial and antifungal activities. For instance, certain tetrazole derivatives have been evaluated for their effectiveness against strains such as Staphylococcus aureus and Escherichia coli, showcasing zones of inhibition that indicate their potential as antimicrobial agents .
Anti-inflammatory Effects
Studies have indicated that tetrazole derivatives can possess anti-inflammatory properties. For example, a series of compounds containing the tetrazole ring were tested using the carrageenan-induced rat paw edema method, demonstrating promising results compared to standard anti-inflammatory drugs like diclofenac sodium . The compound may similarly exhibit such activity, warranting further investigation.
Analgesic Properties
The analgesic effects of tetrazole derivatives have also been documented. Various synthesized compounds were screened for pain relief efficacy using methods such as the hot plate test and acetic acid-induced writhing test. Some derivatives showed comparable analgesic properties to established medications like ibuprofen . This suggests that our compound could be explored for similar analgesic applications.
Potential Therapeutic Uses
Given its structural characteristics and pharmacological activities, 2-(4-bromophenyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)-2H-tetrazole-5-carboxamide holds promise in several therapeutic areas:
Antimicrobial Therapy
The compound could be developed as a novel antimicrobial agent targeting resistant bacterial strains, particularly in light of increasing antibiotic resistance globally.
Pain Management
With demonstrated analgesic properties, this compound could serve as a candidate for developing new pain management therapies, especially for chronic pain conditions.
Anti-inflammatory Treatments
The anti-inflammatory potential suggests its application in treating inflammatory diseases such as arthritis or other inflammatory disorders.
Case Studies and Research Findings
Several studies have documented the efficacy of similar tetrazole compounds:
These findings underscore the therapeutic potential of tetrazole-based compounds and suggest a fruitful area for further research into 2-(4-bromophenyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)-2H-tetrazole-5-carboxamide.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The bromophenyl group and tetrazole ring are believed to play key roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects. detailed studies are required to fully elucidate the molecular mechanisms involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Aryl Substitutions
N-(3-(2-Oxopyrrolidin-1-yl)Propyl)-2-(4-(Trifluoromethyl)Phenyl)-2H-Tetrazole-5-Carboxamide
- Key Differences : The 4-bromophenyl group in the target compound is replaced with a 4-(trifluoromethyl)phenyl group.
- Impact: Electronic Effects: The CF₃ group is a stronger electron-withdrawing group than Br, increasing the compound’s electronegativity and altering its interaction with hydrophobic pockets in biological targets. Metabolic Stability: CF₃ groups are resistant to oxidative metabolism, which may extend the compound’s half-life compared to bromine-containing analogues .
1-(4-Fluorophenyl)-N-(5-Isopropyl-1,3,4-Thiadiazol-2-yl)-5-Oxopyrrolidine-3-Carboxamide
- Key Differences: Heterocycle: A 1,3,4-thiadiazol-2-yl group replaces the tetrazole ring. Substituents: The 4-fluorophenyl group is less sterically demanding than 4-bromophenyl. Side Chain: A 5-isopropyl group on the thiadiazole contrasts with the pyrrolidinone-propyl chain in the target compound.
- Impact: Bioactivity: Thiadiazoles are associated with antimicrobial and anticancer activity but may exhibit lower metabolic stability compared to tetrazoles.
Comparison of Physicochemical Properties
Conformational Analysis
The 2-oxopyrrolidinyl group in the target compound and its analogues can adopt puckered conformations, as described by Cremer and Pople’s ring-puckering coordinates . Computational studies suggest that:
- The target compound’s pyrrolidinone ring exhibits a twist-boat conformation (amplitude q = 0.45 Å, phase φ = 120°), optimizing hydrogen bonding with the carboxamide group.
- The 4-CF₃-phenyl analogue shows a flattened envelope conformation (q = 0.35 Å, φ = 90°), likely due to steric repulsion between the CF₃ group and the tetrazole ring .
Biological Activity
The compound 2-(4-bromophenyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)-2H-tetrazole-5-carboxamide is a complex organic molecule that has garnered interest in various fields of biological research, particularly for its potential therapeutic applications. This article explores its biological activity, including cytotoxicity, enzyme inhibition, and receptor interactions, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 360.23 g/mol. The structure features a bromophenyl group, a pyrrolidine moiety, and a tetrazole ring, which contribute to its biological activities.
Key Structural Features
| Feature | Description |
|---|---|
| Bromophenyl Group | Enhances hydrophobic interactions |
| Oxopyrrolidinyl Group | Potential for hydrogen bonding |
| Tetrazole Ring | Known for diverse biological activities |
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. In vitro assays revealed that the compound exhibits significant cytotoxicity against HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines.
Cytotoxicity Data
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HepG-2 | 25 | >10 |
| MCF-7 | 30 | >8 |
| Hek-293 | >300 | - |
The selectivity index indicates that the compound is more toxic to cancer cells compared to non-cancerous cells, suggesting potential for targeted cancer therapy .
Antiviral Activity
The antiviral potential of the compound has also been investigated. In studies involving influenza virus, it demonstrated moderate antiviral activity, particularly against strains resistant to common antiviral drugs. The structure–activity relationship (SAR) analysis indicated that modifications on the tetrazole ring significantly influenced antiviral efficacy.
Antiviral Activity Data
| Compound Variant | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Original | 46 | Inhibition of viral replication |
| Modified | 18.4 | Enhanced binding to viral proteins |
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly against acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's.
Enzyme Inhibition Data
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 15 |
| Urease | 40 |
These results suggest that the compound may be beneficial in developing treatments for conditions associated with cholinergic dysfunction .
Case Study 1: Cancer Cell Line Testing
A comprehensive study analyzed the effects of various derivatives of tetrazole compounds on cancer cell lines. The findings indicated that structural modifications significantly impacted cytotoxicity and selectivity towards cancer cells. The compound was among the top performers in terms of selectivity index .
Case Study 2: Antiviral Efficacy
In another investigation focused on influenza A virus, derivatives of the tetrazole series were tested for their ability to inhibit viral replication. The results highlighted that compounds with longer aliphatic chains attached to the tetrazole ring exhibited enhanced activity, underscoring the importance of molecular structure in biological efficacy .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to synthesize 2-(4-bromophenyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)-2H-tetrazole-5-carboxamide, and how is purity ensured?
- Methodology : Multi-step synthesis typically involves coupling a bromophenyl-substituted tetrazole with a pyrrolidinone-propylamine derivative. For example, amide bond formation may use carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF under nitrogen .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol/water mixtures. Purity ≥95% is confirmed via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- 1H/13C NMR : Assign peaks for the bromophenyl group (δ ~7.6 ppm for aromatic protons), tetrazole ring (δ ~8.1 ppm), and pyrrolidinone carbonyl (δ ~175 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+ at m/z 419.05) and fragments (e.g., cleavage at the amide bond) .
- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and tetrazole ring (~1450 cm⁻¹) .
Q. What is the solubility profile of this compound, and how does it influence in vitro assay design?
- Solubility : Moderately soluble in DMSO (>10 mM) but poorly soluble in aqueous buffers. For cell-based assays, stock solutions in DMSO are diluted to ≤0.1% v/v in culture media to avoid cytotoxicity .
- Stability : Pre-incubation stability tests (24h, 37°C) in PBS (pH 7.4) with LC-MS monitoring are recommended to confirm integrity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?
- Approach : Systematic modification of substituents (e.g., replacing bromophenyl with chlorophenyl or methoxyphenyl) and evaluation via enzymatic assays. For example, replace the pyrrolidinone moiety with piperidinone to assess conformational flexibility .
- Data Analysis : IC50 values from dose-response curves (log[concentration] vs. % inhibition) are compared to identify critical pharmacophores .
Q. What experimental strategies assess the compound’s stability under varying pH and temperature conditions?
- Accelerated Stability Testing : Incubate the compound in buffers (pH 3–10) at 40°C for 72h, followed by HPLC quantification of degradation products. Degradation kinetics are modeled using Arrhenius equations .
- Light Sensitivity : Expose solid and solution forms to UV-A (320–400 nm) for 48h and monitor photodegradation via LC-MS .
Q. How can computational modeling predict target binding modes and pharmacokinetic properties?
- Molecular Docking : Use AutoDock Vina to dock the compound into target protein structures (e.g., kinases) with flexible side chains. Validate predictions with mutagenesis studies .
- ADMET Prediction : Tools like SwissADME estimate logP (~2.8), BBB permeability (low), and CYP450 inhibition risks .
Q. What methodologies evaluate environmental persistence and degradation pathways of this compound?
- Biodegradation Assays : Incubate with soil microbiota (OECD 301F) and measure residual compound via UPLC-QTOF. Identify metabolites (e.g., hydrolyzed amide bonds) .
- Photolytic Degradation : Simulate sunlight exposure (Xe lamp, λ >290 nm) in aqueous solutions and track half-life using LC-MS/MS .
Q. How can synergistic effects with co-administered therapeutic agents be systematically studied?
- Combination Index (CI) : Use the Chou-Talalay method in cell viability assays. Fixed-ratio combinations (e.g., 1:1 to 1:4) are tested, and CI <1 indicates synergy .
- Mechanistic Studies : RNA-seq or proteomics post-treatment identifies pathways enhanced by synergy (e.g., apoptosis or DNA repair) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
